molecular formula C6H7NO2 B1235714 3-(Hydroxyamino)phenol CAS No. 10603-61-9

3-(Hydroxyamino)phenol

Cat. No.: B1235714
CAS No.: 10603-61-9
M. Wt: 125.13 g/mol
InChI Key: NAKOPKHXTPVJIZ-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)phenol is an organic compound with the molecular formula C6H7NO2 It is a derivative of phenol, where a hydroxyamino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyamino)phenol can be synthesized through several methods:

    From Phenol: One common method involves the nitration of phenol to produce 3-nitrophenol, followed by reduction to 3-aminophenol. The final step involves the hydroxylation of the amino group to form this compound.

    From Benzene Sulphonic Acid: Another method involves the sulphonation of benzene to form benzene sulphonic acid, which is then converted to 3-aminophenol through a series of reactions. The amino group is then hydroxylated to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(Hydroxyamino)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form 3-aminophenol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyamino group directs the incoming electrophile to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitro groups can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: 3-Aminophenol

    Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

3-(Hydroxyamino)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)phenol involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

3-(Hydroxyamino)phenol can be compared with other similar compounds such as:

    3-Aminophenol: Similar structure but lacks the hydroxy group on the amino group.

    3-Nitrophenol: Contains a nitro group instead of a hydroxyamino group.

    4-Hydroxyaminophenol: The hydroxyamino group is attached to the para position instead of the meta position.

Uniqueness

The presence of both hydroxy and amino groups in this compound makes it unique, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality is not present in many other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

3-(hydroxyamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKOPKHXTPVJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420088
Record name 3-hydroxyaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-61-9
Record name 3-hydroxyaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxyamino)phenol
Reactant of Route 2
3-(Hydroxyamino)phenol
Reactant of Route 3
3-(Hydroxyamino)phenol
Reactant of Route 4
3-(Hydroxyamino)phenol

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